Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
CAS No.: 1423027-60-4
Cat. No.: VC2875183
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423027-60-4 |
|---|---|
| Molecular Formula | C9H11N3O2S |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | ethyl 2,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate |
| Standard InChI | InChI=1S/C9H11N3O2S/c1-4-14-8(13)7-5(2)12-9(15-7)10-6(3)11-12/h4H2,1-3H3 |
| Standard InChI Key | JCZFDOHQAMOMHZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)C)S1)C |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=NC(=N2)C)S1)C |
Introduction
Chemical Properties and Structure
Ethyl 2,6-dimethyl- triazolo[3,2-b] thiazole-5-carboxylate is characterized by its distinctive fused heterocyclic structure combining triazole and thiazole moieties. The compound features methyl substituents at positions 2 and 6, along with an ethyl carboxylate group at position 5, creating a unique chemical profile that influences its reactivity and potential applications.
Fundamental Properties
The compound is identified by its CAS number 1423027-60-4 and has a molecular formula of C9H11N3O2S. Its molecular weight is calculated at 225.27 g/mol, which places it in a favorable range for drug-like molecules according to Lipinski's rule of five. The structure comprises a fused ring system where the triazole and thiazole rings share a common bond, creating the characteristic triazolo[3,2-b]thiazole scaffold that defines this compound's chemical identity.
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior:
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A fused bicyclic system combining triazole and thiazole rings
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Methyl substituents at positions 2 and 6, enhancing lipophilicity
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An ethyl carboxylate group at position 5, providing a site for potential modifications
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Three nitrogen atoms in the triazole ring, offering multiple sites for hydrogen bonding
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A sulfur atom in the thiazole ring, contributing to the compound's electronic properties
These structural characteristics significantly influence the compound's physical properties, reactivity patterns, and biological interactions, making it a valuable scaffold for medicinal chemistry investigations.
Synthesis Methods
The synthesis of Ethyl 2,6-dimethyl- triazolo[3,2-b] thiazole-5-carboxylate typically involves multi-step reaction processes that build upon established methods for creating fused heterocyclic systems.
Traditional Synthesis Approaches
The compound is generally synthesized through multi-step reactions starting from readily available precursors. Traditional methods often involve:
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Refluxing reactions in ethanol as a common solvent medium
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Using triethylamine as a base to facilitate key reaction steps
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Cyclization reactions to form the fused ring system
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Introduction of the ethyl carboxylate group through esterification reactions
Biological Activities and Applications
Compounds containing the triazolothiazole scaffold, including Ethyl 2,6-dimethyl- triazolo[3,2-b] thiazole-5-carboxylate, have demonstrated a range of biological activities that make them interesting candidates for drug development.
Structure-Activity Relationships
The biological activity of Ethyl 2,6-dimethyl- triazolo[3,2-b] thiazole-5-carboxylate is closely tied to its structural features. Research into similar compounds has demonstrated that modifications to the substituents can significantly alter their physical, chemical, and biological properties. This structure-activity relationship provides opportunities for medicinal chemists to design derivatives with enhanced activity or improved pharmacokinetic profiles.
For example, variations in the alkyl groups attached to the carboxylate moiety or substitutions at other positions of the heterocyclic scaffold could produce analogs with different biological activities or target specificities.
Research Findings and Future Directions
Current research involving Ethyl 2,6-dimethyl- triazolo[3,2-b] thiazole-5-carboxylate highlights its versatility and potential in medicinal chemistry applications.
Current Research Status
Research into this compound underscores its importance in drug development initiatives within medicinal chemistry. The compound serves as a valuable building block or intermediate in the synthesis of more complex molecules with targeted biological activities.
Studies on related heterocyclic compounds have demonstrated successful synthetic methodologies that could be applied to prepare derivatives of Ethyl 2,6-dimethyl- triazolo[3,2-b] thiazole-5-carboxylate. For instance, research on the synthesis of thiazole-pyrimidines through both two-component and three-component reactions provides valuable insights into potential synthetic strategies .
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